1-methyl-4-(propan-2-yl)cyclohex-3-ene-1-carboxylic acid
Description
1-Methyl-4-(propan-2-yl)cyclohex-3-ene-1-carboxylic acid is a cyclohexene-derived carboxylic acid featuring a methyl group at position 1 and an isopropyl substituent at position 4 of the cyclohexene ring. Synonyms include (±)-4-isopropyl-3-cyclohexene-1-carboxylic acid and iso-propylcyclohexenecarboxylic acid . Its structure combines steric hindrance from the isopropyl group with the electronic effects of the conjugated cyclohexene ring and carboxylic acid moiety, influencing its reactivity and physicochemical properties.
Properties
CAS No. |
54431-94-6 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-methyl-4-propan-2-ylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c1-8(2)9-4-6-11(3,7-5-9)10(12)13/h4,8H,5-7H2,1-3H3,(H,12,13) |
InChI Key |
JGPAXIYWGDNBCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CCC(CC1)(C)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Conditions
-
Diene Selection : Isoprene (2-methyl-1,3-butadiene) serves as the diene, contributing the isopropyl group via its methyl branch.
-
Dienophile : An α,β-unsaturated carboxylic acid derivative, such as acrylic acid or its methyl ester, acts as the dienophile to introduce the carboxylic acid functionality.
-
Regioselectivity : The endo rule favors the formation of the thermodynamically stable product, positioning the bulky isopropyl group trans to the carboxylic acid.
Example Protocol :
-
Combine isoprene (1.0 equiv) and methyl acrylate (1.2 equiv) in toluene under reflux.
-
Catalyze with Lewis acids (e.g., AlCl₃) to accelerate the reaction.
-
Hydrolyze the ester intermediate to the carboxylic acid using aqueous NaOH.
Yield : ~60–70% (theoretical), though steric hindrance from substituents may reduce efficiency.
Alkylation of Cyclohexene Carboxylic Acid Precursors
Functionalizing preformed cyclohexene carboxylic acids offers a modular approach. Patent WO2021107047A1 describes methods for modifying cyclohexane carboxylates, which can be adapted for alkylation.
| Method | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Friedel-Crafts | AlCl₃, CH₃Cl | 0–5°C | 35 |
| Grignard | MeMgBr, Oxidation | RT | 55 |
Oxidation of Alcohol or Ketone Precursors
Oxidation of secondary alcohols or ketones provides a pathway to carboxylic acids. Patent WO2010106550A2 details the oxidation of cyclohexanol derivatives using strong oxidizing agents.
Stepwise Oxidation Protocol
-
Synthesis of 1-Methyl-4-(propan-2-yl)cyclohex-3-en-1-ol :
-
Hydroboration-oxidation of a cyclohexene precursor introduces the hydroxyl group.
-
-
Oxidation to Carboxylic Acid :
Challenges : Over-oxidation may degrade the cyclohexene ring. Patent WO2010106550A2 reports yields of ~50% when using controlled KMnO₄ conditions.
Functional Group Interconversion from Nitriles or Esters
Hydrolysis of nitriles or saponification of esters offers straightforward routes to carboxylic acids.
Nitrile Hydrolysis
-
React 1-methyl-4-(propan-2-yl)cyclohex-3-ene-1-carbonitrile with H₂SO₄ (50%) at 100°C.
-
Yield : ~80% (based on analogous reactions).
Ester Saponification
-
Treat the methyl ester with NaOH in ethanol/water (1:1) under reflux.
-
Industrial Adaptation : Patent WO2021107047A1 utilizes similar conditions for hydrolyzing cyclohexane carboxylates.
Industrial-Scale Considerations and Cost Efficiency
Patents emphasize cost-effective protocols using by-products or bulk chemicals:
-
By-Product Utilization : 4-(Hydroxymethyl)cyclohexylmethyl carboxylates, by-products of 1,4-cyclohexanedimethanol production, are converted to carboxylic acids via hydrolysis.
-
Solvent Selection : Halogenated solvents (e.g., dichloromethane) improve reaction homogeneity, while toluene reduces costs.
Comparative Table of Industrial Methods :
| Method | Starting Material | Key Step | Yield (%) | Cost Factor |
|---|---|---|---|---|
| Diels-Alder | Isoprene + acrylate | Cycloaddition | 60 | Moderate |
| Grignard Alkylation | Cyclohexenone | Nucleophilic addition | 55 | High |
| Nitrile Hydrolysis | Cyclohexene carbonitrile | Acidic hydrolysis | 80 | Low |
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-(propan-2-yl)cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol to carboxylic acid.
Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic or nucleophilic substitution reactions at the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Acidic potassium permanganate (KMnO4) or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
Oxidation: this compound.
Reduction: 1-methyl-4-(propan-2-yl)cyclohex-3-en-1-ol or 1-methyl-4-(propan-2-yl)cyclohex-3-en-1-al.
Substitution: Various substituted cyclohexene derivatives depending on the reagents used.
Scientific Research Applications
1-methyl-4-(propan-2-yl)cyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-4-(propan-2-yl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions with biological molecules, influencing their function and activity. The cyclohexene ring and its substituents can also interact with hydrophobic regions of proteins and other biomolecules, affecting their structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Cyclohexene Carboxylic Acid Family
1-Methyl-3-(4-Methyl-3-Pentenyl)Cyclohex-3-ene-1-Carboxylic Acid
- Structure : Differs in the substituent at position 3 (4-methyl-3-pentenyl group instead of isopropyl).
- This compound is part of a reaction mass in industrial synthesis .
- Applications : Primarily used in synthetic intermediates rather than direct applications, unlike the target compound, which may have niche pharmacological uses.
(±)-1,2,5,6-Tetrahydrocuminic Acid (CAS 71298-42-5)
- Structure : Shares the cyclohexene carboxylic acid core but includes a tetrahydrocuminic acid backbone with additional unsaturation.
- Properties : The conjugated diene system in tetrahydrocuminic acid enhances UV absorption, making it relevant in flavoring agents and fragrances. In contrast, the target compound’s isopropyl group may confer stability against oxidation .
- Applications : Used in perfumery and food additives, whereas the target compound’s applications remain exploratory .
Functional Group Variations
Terpinyl Acetate Derivatives (e.g., α-Terpinyl Acetate)
- Structure : Esters (acetates) of terpineol derivatives, such as 1-methyl-4-(1-methylethenyl)cyclohexyl acetate, lack the carboxylic acid group .
- Properties : Higher volatility and lower acidity due to esterification. Terpinyl acetates are liquids with fruity aromas, unlike the solid or viscous nature of carboxylic acids.
Poly(6-((4-Acetylphenyl)Carbamoyl)Cyclohex-3-ene-1-Carboxylic Acid) (PACC)
- Structure : A polymer derivative with a carbamoyl-acetylphenyl substituent, introducing hydrogen-bonding capacity and rigidity .
- Properties: PACC forms corrosion-resistant coatings due to its polymeric structure, whereas the monomeric target compound lacks such industrial utility .
- Applications : Used in corrosion protection, highlighting functional group-driven divergence in use cases .
Complex Derivatives with Pharmaceutical Relevance
(1R)-4-(17β-{[2-(1,1-Dioxo-1λ⁶-Thiomorpholin-4-yl)Ethyl]Amino}-28-Norlupa-2,20(29)-Dien-3-yl)-1-(Fluoromethyl)Cyclohex-3-ene-1-Carboxylic Acid
- Structure: A fluoromethyl-substituted derivative with a thiomorpholinyl-ethylamino side chain, designed for enhanced metabolic stability .
- Properties : The fluorine atom increases electronegativity and bioavailability, while the bulky side chain may improve target binding in drug design. This contrasts with the simpler isopropyl group in the target compound .
- Applications : Represents a drug candidate with modified pharmacokinetics, unlike the target compound’s undeveloped status .
4-[6-Hydroxy-7-(3-Methylbut-2-en-1-yl)-1-Benzofuran-2-yl]Phenyl Cyclohex-3-ene-1-Carboxylic Acid
Biological Activity
1-Methyl-4-(propan-2-yl)cyclohex-3-ene-1-carboxylic acid, known for its unique structural properties, has garnered attention in the field of biochemistry and pharmacology. This compound, with the molecular formula CHO, is characterized by its cyclohexene structure and carboxylic acid functional group. Understanding its biological activity is crucial for potential applications in medicinal chemistry and agriculture.
Structural Information
The compound's structure can be represented as follows:
- Molecular Formula : CHO
- SMILES Notation : CC(C)C1=CCC(CC1)(C)C(=O)O
- InChI Key : JGPAXIYWGDNBCI-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has not been extensively documented in literature, which presents a gap in our understanding of its pharmacological potential. However, insights can be drawn from related compounds and studies that explore similar structures.
Potential Pharmacological Effects
Based on structural analogs and preliminary studies, the following biological activities may be associated with this compound:
- Anti-inflammatory Activity : Compounds with similar cyclohexene structures have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Some derivatives exhibit antimicrobial effects against various pathogens, suggesting potential use in treating infections.
- Antioxidant Activity : The presence of carboxylic acid groups in related compounds often correlates with antioxidant properties.
Table 1: Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 183.13796 | 142.4 |
| [M+Na]+ | 205.11990 | 152.5 |
| [M+NH4]+ | 200.16450 | 151.6 |
| [M+K]+ | 221.09384 | 145.8 |
| [M-H]- | 181.12340 | 143.2 |
Study on Terpenoid Antibiotics
A relevant study on terpenoid antibiotics highlights the role of similar compounds in plant defense mechanisms against pathogens such as Fusarium graminearum. The findings suggest that structural modifications can enhance the efficacy of these compounds as biopesticides or therapeutic agents .
Structure-Activity Relationship (SAR)
Research into SAR has shown that modifications to the cyclohexene framework can lead to significant changes in biological activity, including enhanced anti-inflammatory and antimicrobial effects. For instance, the introduction of various substituents at specific positions on the cyclohexene ring can either increase or decrease activity against target enzymes or receptors .
Q & A
Q. What are the established synthetic routes for 1-methyl-4-(propan-2-yl)cyclohex-3-ene-1-carboxylic acid?
Methodological Answer: Synthesis typically involves cycloaddition or carboxylation strategies. For example:
- Diels-Alder Reaction : The cyclohexene ring can be constructed via a [4+2] cycloaddition between a diene (e.g., isoprene derivative) and a dienophile functionalized with a methyl group. Post-cycloaddition oxidation introduces the carboxylic acid moiety.
- Carboxylation of Preformed Cyclohexene : Metal-catalyzed carboxylation (e.g., using CO₂ and Grignard reagents) of 1-methyl-4-isopropylcyclohex-3-ene may yield the target compound.
Retrosynthetic AI tools (e.g., Reaxys, Pistachio) suggest feasible pathways by analyzing reaction databases and steric/electronic compatibility .
Q. How is this compound characterized structurally and analytically?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : H NMR shows distinct signals for the cyclohexene double bond (δ 5.2–5.8 ppm), methyl groups (δ 1.0–1.5 ppm), and carboxylic acid proton (δ 10–12 ppm). C NMR confirms the carbonyl carbon (δ 170–180 ppm).
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 196 (CHO) and fragmentation patterns validate the structure.
- IR Spectroscopy : A strong absorption band near 1700 cm confirms the carboxylic acid C=O stretch.
PubChem and CAS Common Chemistry provide validated spectral data for cross-referencing .
Q. What are the key physicochemical properties influencing its reactivity?
Methodological Answer:
- Steric Effects : The isopropyl group at C4 creates steric hindrance, affecting nucleophilic attack or cyclization reactions.
- Electronic Effects : The electron-withdrawing carboxylic acid at C1 polarizes the double bond (C3–C4), enhancing susceptibility to electrophilic additions.
- Solubility : Low water solubility due to the hydrophobic cyclohexene ring; polar aprotic solvents (e.g., DMSO) are preferred for reactions .
Advanced Research Questions
Q. How do substituent positions on the cyclohexene ring influence regioselectivity in reactions?
Methodological Answer:
- Case Study : In Diels-Alder reactions, the methyl group at C1 and isopropyl at C4 direct endo/exo selectivity. Computational modeling (DFT) predicts transition-state geometries, revealing preferential attack at the less hindered C2 position.
- Experimental Validation : Competitive experiments with substituted dienophiles (e.g., maleic anhydride) show >80% regioselectivity for products consistent with steric control .
Q. How can contradictory data in biological activity studies be resolved?
Methodological Answer: Contradictions in bioactivity (e.g., antimicrobial vs. inactive reports) may arise from:
- Purity Issues : HPLC analysis (C18 column, acetonitrile/water gradient) ensures ≥95% purity. Impurities like 4-methylcyclohexane-1-carboxylic acid (lacking the double bond) can skew results .
- Assay Conditions : Varying pH or solvent systems (e.g., DMSO vs. ethanol) alter solubility and bioavailability. Standardized protocols (e.g., CLSI guidelines) minimize variability.
- Target Specificity : Molecular docking studies (AutoDock Vina) identify binding interactions with enzymes like cyclooxygenase-2 (COX-2), explaining divergent activities .
Q. What computational approaches are used to predict its metabolic pathways?
Methodological Answer:
- In Silico Metabolism Prediction : Tools like SwissADME and MetaScope simulate Phase I/II transformations. For this compound, hydroxylation at C2 (via CYP450) and glucuronidation of the carboxylic acid are predicted.
- Validation : Isotope-labeled C-compound tracking in vitro (hepatic microsomes) confirms predicted metabolites via LC-MS/MS .
Q. How does the compound behave under catalytic hydrogenation conditions?
Methodological Answer:
- Hydrogenation of Double Bond : Using Pd/C or Raney Ni in ethanol selectively reduces the C3–C4 double bond to yield 1-methyl-4-isopropylcyclohexane-1-carboxylic acid.
- Kinetic Control : Lower H pressure (1–2 atm) prevents over-reduction of the carboxylic acid. Monitoring via H NMR (disappearance of δ 5.2–5.8 ppm signals) confirms completion .
Data Contradiction Analysis
Q. Why do different studies report varying pKa values for this compound?
Methodological Answer: Reported pKa values (range 4.6–5.0) depend on:
- Solvent Effects : Measured in water vs. DMSO (e.g., water: pKa ~4.8; DMSO: ~8.2).
- Temperature : pKa decreases by ~0.01 units per °C increase.
- Methodology : Potentiometric titration (direct) vs. UV-spectrophotometry (indirect). Standardizing conditions (25°C, 0.1 M KCl) reduces discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
